2-{4-[3,9-Dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide
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Overview
Description
2-{4-[3,9-DIOXO-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE is a complex heterocyclic compound that features a unique combination of chromeno, pyrrol, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3,9-DIOXO-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3,9-DIOXO-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
2-{4-[3,9-DIOXO-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biology: It can be used as a probe to study various biological processes and pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-{4-[3,9-DIOXO-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature thiadiazole, chromeno, or pyrrol moieties. Examples include:
- 1,3,4-Thiadiazole derivatives
- Chromeno-pyrrol hybrids
- Other phenoxyacetamide compounds
Properties
Molecular Formula |
C21H14N4O5S |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide |
InChI |
InChI=1S/C21H14N4O5S/c22-15(26)9-29-12-7-5-11(6-8-12)17-16-18(27)13-3-1-2-4-14(13)30-19(16)20(28)25(17)21-24-23-10-31-21/h1-8,10,17H,9H2,(H2,22,26) |
InChI Key |
VYIITDUCBABFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)OCC(=O)N)C5=NN=CS5 |
Origin of Product |
United States |
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